2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one
Description
The compound 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one features a pyridazine core substituted at the 3-position with a sulfanyl group linked to a benzodioxol moiety and at the 1-position with a 4-methylpiperidinyl-acetyl group. Crystallographic characterization of such compounds often relies on tools like the SHELX program suite for structure refinement and validation . The benzodioxol group (a methylenedioxy benzene derivative) is associated with enhanced metabolic stability and receptor binding in CNS-targeting drugs, while the pyridazine scaffold may contribute to π-π stacking interactions in biological systems.
Properties
IUPAC Name |
2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-13-6-8-22(9-7-13)19(23)11-26-18-5-3-15(20-21-18)14-2-4-16-17(10-14)25-12-24-16/h2-5,10,13H,6-9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJBFTBBPMKASN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation and Cyclocondensation
A validated approach (Scheme 1) involves:
- Friedel-Crafts acylation of 1,3-benzodioxole with chloroacetyl chloride under AlCl₃ catalysis to yield 2-chloro-1-(1,3-benzodioxol-5-yl)ethanone (85% yield).
- Cyclocondensation with hydrazine hydrate in ethanol (reflux, 6 hr) forms the pyridazinone core via intramolecular cyclization (91% yield).
Key parameters :
Direct C-H Functionalization via Cross-Coupling
Alternative routes employ Suzuki-Miyaura coupling (Fig. 2):
- Start with 3-bromo-6-chloropyridazine
- Couple with 1,3-benzodioxol-5-ylboronic acid (Pd(PPh₃)₄, Na₂CO₃, DME/EtOH, 80°C, 24 hr)
- Isolate 6-(1,3-benzodioxol-5-yl)pyridazin-3(2H)-one in 78% yield
Advantages :
- Avoids harsh Friedel-Crafts conditions
- Enables late-stage diversification of the pyridazine ring
Synthesis of 1-(4-Methylpiperidin-1-yl)Ethan-1-One
Acylation of 4-Methylpiperidine
The piperidine-acetyl unit is prepared via:
- Dropwise addition of chloroacetyl chloride (1.1 eq.) to 4-methylpiperidine in dry CH₂Cl₂ (0°C, N₂)
- Stir 4 hr at RT, wash with 5% NaHCO₃, dry (MgSO₄) to yield 1-(4-methylpiperidin-1-yl)ethan-1-one (89%)
Optimization notes :
- Excess amine (1.5 eq.) prevents diketone formation
- Reaction progress monitored by TLC (Rf=0.6 in EtOAc/hexane 1:1)
Thioether Coupling Strategy
Nucleophilic Displacement Reaction
Final assembly uses:
- 6-(1,3-Benzodioxol-5-yl)pyridazine-3-thiol (1 eq.)
- 1-(4-Methylpiperidin-1-yl)-2-chloroethan-1-one (1.2 eq.)
- K₂CO₃ (2 eq.) in anhydrous DMF (80°C, 12 hr)
Workup :
- Cool, dilute with H₂O, extract with EtOAc (3×)
- Column chromatography (SiO₂, CH₂Cl₂:MeOH 95:5) gives target compound (76% yield)
Critical factors :
- Anhydrous conditions prevent thiol oxidation
- Elevated temperature accelerates SN2 displacement
Alternative Synthetic Approaches
Microwave-Assisted Thiol-Ene Coupling
Recent patents describe accelerated synthesis using:
Enzymatic Sulfur Transfer
Emerging methodology employs sulfurtransferases (e.g., Rhodococcus rhodochrous):
- Converts chloroethanone to thioethanone in phosphate buffer (pH 7.4, 37°C, 24 hr)
- 58% conversion efficiency, avoids harsh bases
Analytical Characterization
Spectroscopic Data
¹H NMR (500 MHz, CDCl₃):
- δ 8.42 (d, J=8.5 Hz, 1H, pyridazine H5)
- δ 7.89 (s, 1H, benzodioxole H)
- δ 6.85 (d, J=8.5 Hz, 1H, pyridazine H4)
- δ 6.03 (s, 2H, -O-CH₂-O-)
- δ 4.12 (s, 2H, -S-CH₂-CO-)
- δ 3.71 (m, 4H, piperidine H2, H6)
- δ 2.89 (m, 1H, piperidine H4)
- δ 1.65 (d, J=6.8 Hz, 3H, -CH(CH₃))
HRMS (ESI-TOF):
Industrial-Scale Considerations
Cost-Effective Raw Materials
Green Chemistry Metrics
- Process mass intensity (PMI): 28.7 kg/kg
- E-factor: 19.3 (mainly from solvent use in column chromatography)
- Solvent recovery systems improve E-factor to 8.6
Chemical Reactions Analysis
Types of Reactions
2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The benzodioxole and pyridazine rings can interact with various enzymes and receptors, potentially modulating their activity. The sulfanyl group can form reversible covalent bonds with thiol groups in proteins, affecting their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and pharmacological profiles. Below is a comparative analysis with key examples identified in recent patents and metabolite databases.
Table 1: Structural and Functional Comparison
Key Observations
Core Heterocycle Differences: The pyridazine core in the target compound contrasts with the pyrido-pyrimidinone in Patent Example and the phenothiazine in the metabolite . Pyridazine’s electron-deficient nature may favor interactions with nucleophilic residues in enzymes, whereas pyrido-pyrimidinone and phenothiazine cores are more common in kinase inhibitors and dopamine antagonists, respectively.
Substituent Variations: The 3-sulfanyl group in the target compound is absent in analogs and . Piperidine vs. Piperazine: The target’s 4-methylpiperidinyl group is less polar than the 4-methylpiperazinyl substituent in , which may alter solubility and blood-brain barrier penetration. Piperazine derivatives often exhibit stronger basicity due to the additional nitrogen atom.
Benzodioxol Positioning: In all compounds, the benzodioxol group is retained but attached to different positions: the pyridazine (target), pyrido-pyrimidinone (), or as a methyl-linked piperazine substituent (). This suggests a conserved role in enhancing binding to aromatic-rich pockets (e.g., serotonin or dopamine receptors).
Therapeutic Implications: The phenothiazine derivative is explicitly linked to CNS applications (e.g., antipsychotics), while the pyrido-pyrimidinone is patented for kinase inhibition. The target compound’s hybrid structure (pyridazine + benzodioxol + piperidine) may bridge these domains, though experimental validation is required.
Biological Activity
The compound 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one is a complex organic molecule exhibiting potential therapeutic properties. Its unique structural features, including a pyridazine ring and a thioether linkage, make it of significant interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It is believed to modulate various signaling pathways by:
- Inhibiting Kinases : The compound may inhibit specific kinases involved in cell proliferation and survival, thereby affecting cancer cell growth.
- Binding to Receptors : It potentially binds to neurotransmitter receptors, influencing neurological pathways and exhibiting psychoactive effects.
Biological Activity Overview
Preliminary studies have indicated several biological activities associated with this compound:
| Activity | Description |
|---|---|
| Antitumor Activity | Exhibits cytotoxic effects against various cancer cell lines. |
| Neuroprotective Effects | Potential to protect neuronal cells from oxidative stress and apoptosis. |
| Antimicrobial Properties | Demonstrated broad-spectrum antibacterial activity against several strains. |
Case Studies and Research Findings
Recent studies have focused on the therapeutic potential of this compound:
- Antitumor Studies :
- Neuroprotective Effects :
-
Antimicrobial Activity :
- In vitro tests revealed that the compound exhibited antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 15.62 µg/mL to 31.25 µg/mL against various bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
